Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a trifluoromethyl group and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of recyclable catalysts may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine core using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[3-(Trifluoromethyl)phenyl]amino]pyridine-3-carboxylate
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]
Uniqueness
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate stands out due to its unique imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties, making it a versatile scaffold for various applications.
Biological Activity
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H7F3N2O2
- Molar Mass : 232.17 g/mol
- CAS Number : 76849616
- Density : 1.4 g/cm³ (estimated)
- Boiling Point : 315 °C (predicted)
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its effectiveness in pharmacological applications.
Antitumor Activity
Recent studies have indicated that compounds related to the imidazo[1,2-a]pyridine structure exhibit significant antitumor properties. For instance, a derivative was evaluated against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results demonstrated that certain derivatives inhibited cell growth effectively while sparing non-tumorigenic cells .
Antimicrobial Properties
Research has highlighted the potential antimicrobial effects of imidazo[1,2-a]pyridine derivatives. For example, studies on related compounds have shown nematicidal and fungicidal activities, suggesting that this compound could possess similar properties through disruption of essential biological processes in target organisms.
Study 1: Antitumor Evaluation
In a study assessing the antitumor efficacy of various imidazo derivatives, this compound was tested for its ability to inhibit tumor cell proliferation. The compound showed promising results with a GI50 concentration indicating effective growth inhibition in cancer cell lines compared to control groups .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of imidazo derivatives found that this compound exhibited significant activity against specific pathogens. The mechanism was linked to the disruption of cellular integrity and interference with metabolic pathways necessary for microbial survival .
Data Tables
Properties
Molecular Formula |
C10H11F3N2O2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7-8(10(11,12)13)14-6-4-2-3-5-15(6)7/h2-5H2,1H3 |
InChI Key |
NTAAUSNYWWZVHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F |
Origin of Product |
United States |
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